2-(3-Ethyl-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(3-Ethyl-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxaborinane ring, and a phenyl group substituted with ethyl and fluorine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-ethyl-4-fluorophenylboronic acid with appropriate reagents to form the dioxaborinane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boron-containing ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where the ethyl or fluorine groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Ethyl-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its boron content and reactivity
Mechanism of Action
The mechanism by which 2-(3-Ethyl-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function and activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an ethyl group.
4-Ethyl-2-fluorophenylmethanamine: Contains a similar phenyl group but lacks the boron-containing dioxaborinane ring.
Cyclopropyl 4-fluorophenyl ketone: Shares the fluorophenyl group but has a different functional group (ketone) and lacks boron.
Uniqueness
2-(3-Ethyl-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its combination of a boron-containing dioxaborinane ring and a substituted phenyl group.
Properties
Molecular Formula |
C13H18BFO2 |
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Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-(3-ethyl-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H18BFO2/c1-4-10-7-11(5-6-12(10)15)14-16-8-13(2,3)9-17-14/h5-7H,4,8-9H2,1-3H3 |
InChI Key |
AFTCDYJEGHCKHX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)CC |
Origin of Product |
United States |
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